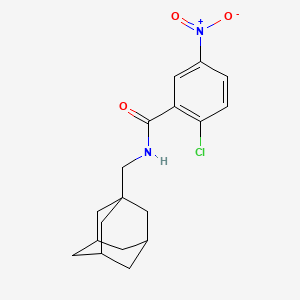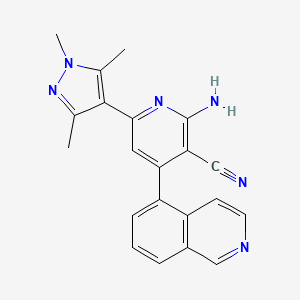
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide
Descripción general
Descripción
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, commonly known as ADAMANT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ADAMANT is a derivative of 2-chloro-5-nitrobenzamide, which is a known inhibitor of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP).
Aplicaciones Científicas De Investigación
ADAMANT has been shown to have potential applications in cancer research due to its ability to inhibit the activity of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, which is involved in DNA repair. N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibitors have been shown to be effective in the treatment of cancers that have defects in DNA repair, such as breast and ovarian cancers. ADAMANT has also been investigated for its potential to enhance the efficacy of chemotherapy drugs.
Mecanismo De Acción
ADAMANT inhibits the activity of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide by binding to its catalytic domain, which prevents it from repairing damaged DNA. This leads to the accumulation of DNA damage and ultimately cell death. ADAMANT has been shown to be a potent inhibitor of N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide, with an IC50 value in the nanomolar range.
Biochemical and Physiological Effects
ADAMANT has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to enhance the cytotoxicity of chemotherapy drugs, such as cisplatin and doxorubicin. In addition, ADAMANT has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ADAMANT has several advantages for lab experiments, including its high potency and specificity for N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibition. It also has minimal toxicity in normal cells, which makes it a safe and effective tool for studying N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide inhibition. However, ADAMANT has some limitations, including its low solubility in aqueous solutions and its high cost.
Direcciones Futuras
There are several future directions for research on ADAMANT. One area of interest is the development of more efficient synthesis methods to reduce the cost of producing ADAMANT. Another area of research is the investigation of ADAMANT's potential as a radiosensitizer, which could enhance the efficacy of radiation therapy in cancer treatment. Additionally, further studies are needed to determine the optimal dosing and treatment schedules for ADAMANT in combination with chemotherapy drugs. Overall, ADAMANT has significant potential for cancer research and therapy, and further research is needed to fully explore its applications.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-2-chloro-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-16-2-1-14(21(23)24)6-15(16)17(22)20-10-18-7-11-3-12(8-18)5-13(4-11)9-18/h1-2,6,11-13H,3-5,7-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHEGCDMOKCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901337479 | |
| Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Adamantan-1-ylmethyl-2-chloro-5-nitro-benzamide | |
CAS RN |
227327-87-9 | |
| Record name | 2-Chloro-5-nitro-N-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901337479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299730.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)
![3-amino-2-[2-(4-fluorophenyl)-2-oxoethyl]-4-formylcyclopent-3-ene-1,1,2-tricarbonitrile](/img/structure/B5299753.png)
![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)

![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![(3R*,3aR*,7aR*)-3-(4-methoxyphenyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5299799.png)
![5-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-N-methyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5299807.png)
![2-[2-methoxy-4-({[2-(4-methoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B5299814.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5299822.png)